REACTION_CXSMILES
|
[CH3:1][C@H:2]1[CH2:7][NH:6][CH2:5][C@@H:4]([CH3:8])[NH:3]1.[C:9]([O:13][C:14](N=C(C1C=CC=CC=1)C#N)=[O:15])([CH3:12])([CH3:11])[CH3:10]>O1CCCC1>[C:9]([O:13][C:14]([N:6]1[CH2:5][CH:4]([CH3:8])[NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]
|
Name
|
cis-2,6-Dimethylpiperazine
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1N[C@@H](CNC1)C
|
Name
|
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
|
Quantity
|
11.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.36 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 161.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]1[CH2:7][NH:6][CH2:5][C@@H:4]([CH3:8])[NH:3]1.[C:9]([O:13][C:14](N=C(C1C=CC=CC=1)C#N)=[O:15])([CH3:12])([CH3:11])[CH3:10]>O1CCCC1>[C:9]([O:13][C:14]([N:6]1[CH2:5][CH:4]([CH3:8])[NH:3][CH:2]([CH3:1])[CH2:7]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]
|
Name
|
cis-2,6-Dimethylpiperazine
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1N[C@@H](CNC1)C
|
Name
|
2-(tert-butoxycarbonylimino)-2-phenylacetonitrile
|
Quantity
|
11.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol mixture)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.36 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 161.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |